molecular formula C9H17N B2897063 [3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]methanamine CAS No. 2287318-15-2

[3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]methanamine

Cat. No.: B2897063
CAS No.: 2287318-15-2
M. Wt: 139.242
InChI Key: JDDLRFNJGONWNE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]methanamine typically involves multistep processes that start with the construction of the bicyclo[1.1.1]pentane core. One common approach is the [1.1.1]propellane route, which involves the cyclization of suitable precursors under specific conditions.

Industrial Production Methods

Industrial production of bicyclo[1.1.1]pentylamines, including this compound, often employs scalable synthetic routes that allow for gram-scale synthesis. One-pot multicomponent processes have been developed to streamline the production and reduce the number of synthetic steps, making the process more efficient and cost-effective .

Chemical Reactions Analysis

Types of Reactions

[3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]methanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

[3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of [3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]methanamine involves its interaction with specific molecular targets and pathways. The rigid bicyclo[1.1.1]pentane core allows for precise binding to target proteins, which can modulate their activity. The amine group can form hydrogen bonds and other interactions with biological molecules, contributing to the compound’s overall effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]methanamine stands out due to its specific substitution pattern, which imparts unique properties such as enhanced metabolic stability and bioavailability. Compared to other bicyclo[1.1.1]pentylamines, it offers a distinct balance of rigidity and functional group versatility, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

(3-propan-2-yl-1-bicyclo[1.1.1]pentanyl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N/c1-7(2)9-3-8(4-9,5-9)6-10/h7H,3-6,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDDLRFNJGONWNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C12CC(C1)(C2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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